molecular formula C14H18BrNO2 B13956839 Benzyl 3-bromo-3-methylpiperidine-1-carboxylate

Benzyl 3-bromo-3-methylpiperidine-1-carboxylate

Cat. No.: B13956839
M. Wt: 312.20 g/mol
InChI Key: YESBDNXBIVNGGP-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group attached to the nitrogen atom, a bromomethyl group at the 3-position, and a carboxylate ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of 3-methylpiperidine with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromomethyl group. The resulting intermediate is then reacted with benzyl chloroformate to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production of the compound with minimal impurities. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can be further modified.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group to an alcohol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as hydroxymethyl, aminomethyl, or thiomethyl derivatives can be formed.

    Oxidation Products: Oxidation can yield products with additional functional groups, such as carboxylic acids or ketones.

    Reduction Products: Reduction typically yields the corresponding alcohol derivative.

Scientific Research Applications

Chemistry: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules in medicinal chemistry and materials science.

Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with enzymes, receptors, and other biomolecules.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its role as an intermediate in the synthesis of high-value products highlights its importance in industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. The carboxylate ester can undergo hydrolysis to release the active piperidine derivative, which can further interact with biological targets.

Comparison with Similar Compounds

    Benzyl 3-chloro-3-methylpiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Benzyl 3-methylpiperidine-1-carboxylate: Lacks the halogen substituent, resulting in different reactivity.

    Benzyl 3-bromo-3-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its steric properties.

Uniqueness: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations. The combination of the benzyl group and the piperidine ring enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

benzyl 3-bromo-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

YESBDNXBIVNGGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

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